7-Hydroxy-4',5,6,8-tetramethoxyflavone
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Overview
Description
7-Hydroxy-4’,5,6,8-tetramethoxyflavone is a polymethoxyflavone, a type of flavonoid compound characterized by multiple methoxy groups attached to its flavone backbone. This compound is known for its potential biological activities, including anti-inflammatory and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the methylation of hydroxyl groups on the flavone using methyl iodide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods
Industrial production of 7-Hydroxy-4’,5,6,8-tetramethoxyflavone may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-4’,5,6,8-tetramethoxyflavone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the flavone structure to a hydroxyl group.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated flavones .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex flavonoids and studying reaction mechanisms.
Biology: Investigated for its role in modulating biological pathways and its potential as a bioactive compound.
Medicine: Explored for its anticancer and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the formulation of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of 7-Hydroxy-4’,5,6,8-tetramethoxyflavone involves its interaction with various molecular targets and pathways:
Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Anti-inflammatory Activity: It modulates the expression of inflammatory cytokines and inhibits the activation of nuclear factor-kappa B (NF-κB) pathway.
Comparison with Similar Compounds
7-Hydroxy-4’,5,6,8-tetramethoxyflavone is unique due to its specific methoxy and hydroxyl group arrangement. Similar compounds include:
Tangeretin: Another polymethoxyflavone with similar biological activities but different methoxy group positions.
These compounds share some biological activities but differ in their specific molecular interactions and efficacy.
Properties
IUPAC Name |
7-hydroxy-5,6,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7/c1-22-11-7-5-10(6-8-11)13-9-12(20)14-16(23-2)18(24-3)15(21)19(25-4)17(14)26-13/h5-9,21H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCCBZZCWJJFIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73213-66-8 |
Source
|
Record name | 7-Hydroxy-4',5,6,8-tetramethoxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073213668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-HYDROXY-4',5,6,8-TETRAMETHOXYFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DLD121996 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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